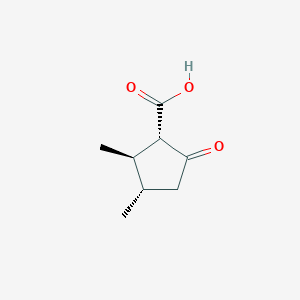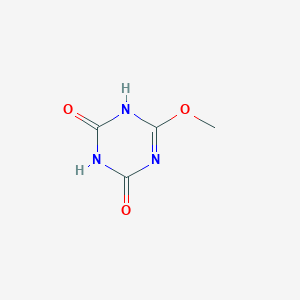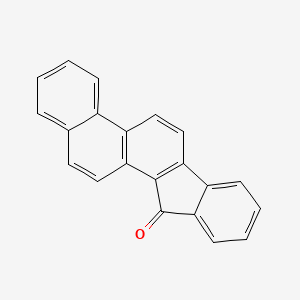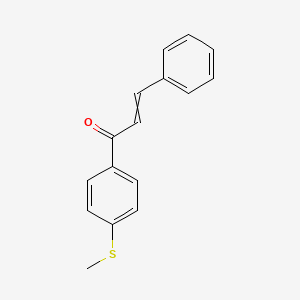
Propan-2-yl 3-butyloct-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propan-2-yl 3-butyloct-2-enoate is an organic compound with the molecular formula C14H26O2. It is an ester formed from the reaction of propan-2-ol (isopropanol) and 3-butyloct-2-enoic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propan-2-yl 3-butyloct-2-enoate can be synthesized through esterification, where propan-2-ol reacts with 3-butyloct-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the esterification process, reducing the need for corrosive liquid acids and minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Propan-2-yl 3-butyloct-2-enoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction of the ester can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Amides or different esters.
Applications De Recherche Scientifique
Propan-2-yl 3-butyloct-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving esterases, enzymes that hydrolyze esters.
Medicine: Research into drug delivery systems may utilize this ester due to its potential to form biocompatible and biodegradable materials.
Industry: It is employed in the production of fragrances and flavorings due to its pleasant odor.
Mécanisme D'action
The mechanism by which propan-2-yl 3-butyloct-2-enoate exerts its effects involves the hydrolysis of the ester bond by esterases, leading to the formation of propan-2-ol and 3-butyloct-2-enoic acid. These products can then participate in various biochemical pathways, depending on the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propan-2-yl acetate: Another ester with similar properties but a simpler structure.
Butyl acetate: A commonly used ester in the industry with similar applications.
Ethyl 3-butyloct-2-enoate: A closely related compound with ethyl instead of propan-2-yl as the esterifying alcohol.
Uniqueness
Propan-2-yl 3-butyloct-2-enoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer carbon chain and unsaturation make it suitable for specialized applications in fragrance and flavor industries, as well as in research involving ester hydrolysis.
Propriétés
Numéro CAS |
922525-97-1 |
|---|---|
Formule moléculaire |
C15H28O2 |
Poids moléculaire |
240.38 g/mol |
Nom IUPAC |
propan-2-yl 3-butyloct-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-5-7-9-11-14(10-8-6-2)12-15(16)17-13(3)4/h12-13H,5-11H2,1-4H3 |
Clé InChI |
JASTUDGOFXNXBH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(=CC(=O)OC(C)C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Bromo-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14172705.png)
![2-{4-[10-(Naphthalen-2-YL)anthracen-9-YL]phenyl}-1,10-phenanthroline](/img/structure/B14172708.png)
![1,9-diazaspiro[5.5]undecan-9-yl(phenyl)methanone;hydrochloride](/img/structure/B14172713.png)
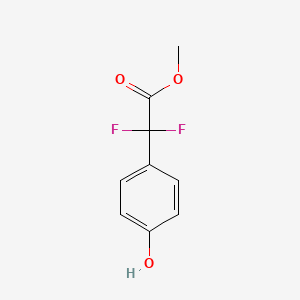
![[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]-(2-chloroethyl)cyanamide](/img/structure/B14172737.png)
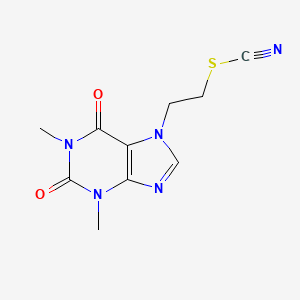
![1H-Pyrrolo[2,3-b]pyridin-4-amine, N-ethyl-3-iodo-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14172751.png)
![(3aS,6aS)-5-(3-fluorophenyl)-3-(pyrazine-2-carbonyl)-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione](/img/structure/B14172757.png)
